Product packaging for 2,6-Bis(mesityliminomethyl)pyridine(Cat. No.:)

2,6-Bis(mesityliminomethyl)pyridine

Cat. No.: B1250211
M. Wt: 369.5 g/mol
InChI Key: MGXLLKRJALICOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(mesityliminomethyl)pyridine is an organic compound with the molecular formula C25H27N3. It belongs to the class of Schiff base ligands, characterized by its imine (-C=N-) functional groups. This structure is closely related to other 2,6-disubstituted pyridine compounds, which are widely used in scientific research . The compound functions as a tridentate ligand, capable of coordinating to various metal centers through its two nitrogen atoms from the imine groups and the central nitrogen of the pyridine ring. This makes it a valuable building block in the field of coordination chemistry. Its primary research applications include the development of homogeneous catalysts for organic synthesis and polymerization processes. The bulky mesityl (2,4,6-trimethylphenyl) groups flanking the structure provide significant steric hindrance, which can influence the selectivity and stability of the resulting metal complexes. Furthermore, this ligand is of interest in the synthesis of functional materials and metallosupramolecular assemblies. The compound should be stored in a cool, dry place. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N3 B1250211 2,6-Bis(mesityliminomethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H27N3

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)-1-[6-[(2,4,6-trimethylphenyl)iminomethyl]pyridin-2-yl]methanimine

InChI

InChI=1S/C25H27N3/c1-16-10-18(3)24(19(4)11-16)26-14-22-8-7-9-23(28-22)15-27-25-20(5)12-17(2)13-21(25)6/h7-15H,1-6H3

InChI Key

MGXLLKRJALICOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=NC(=CC=C2)C=NC3=C(C=C(C=C3C)C)C)C

Synonyms

2,6-bis(2,4,6-trimethylphenyliminomethyl)pyridine

Origin of Product

United States

Synthetic Methodologies and Derivatization of 2,6 Bis Mesityliminomethyl Pyridine and Analogous Ligands

Condensation Reactions for the Synthesis of Bis(imino)pyridine Architectures

The most prevalent and straightforward method for synthesizing bis(imino)pyridine ligands is the acid-catalyzed condensation reaction between a pyridine (B92270) dicarbonyl compound and two equivalents of an aniline (B41778) derivative. This versatile approach allows for the introduction of a wide array of substituents on both the pyridine backbone and the peripheral aryl moieties.

Precursor Chemistry and Synthetic Pathways

The synthesis of 2,6-bis(mesityliminomethyl)pyridine typically commences with the reaction of 2,6-pyridinedicarboxaldehyde (B58191) with two equivalents of 2,4,6-trimethylaniline (B148799) (mesitylamine). The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of a weak acid like acetic acid to facilitate the imine bond formation. The desired product can then be isolated and purified through standard techniques like recrystallization.

Similarly, a vast library of analogous bis(imino)pyridine ligands can be accessed by varying the starting materials. For instance, using substituted 2,6-pyridinedicarboxaldehydes or different aniline derivatives allows for the systematic modification of the ligand framework. A general synthetic scheme is presented below:

Scheme 1: General Synthesis of Bis(imino)pyridine Ligands

      O                R'                N-Ar
      \\              /                 //
 R-C-Py-C-R  +  2  H2N-Ar   --->   R-C-Py-C-R
      //              \                 \\
      O                R'                N-Ar

Where Py represents the pyridine ring, R and R' can be H, alkyl, or aryl groups, and Ar represents a substituted or unsubstituted aryl group.

Scalable Synthetic Approaches for Bulk Ligand Production

The demand for bis(imino)pyridine ligands in various catalytic applications has necessitated the development of scalable synthetic protocols. acs.org While the traditional condensation reaction is effective, optimizing reaction conditions for large-scale production is crucial. This includes exploring solvent-free or mechanochemical methods to enhance efficiency and sustainability. rsc.org Mechanochemical synthesis, for example, involves the grinding of solid reactants, often with a liquid-assisted grinding agent, to promote the reaction. This method can reduce reaction times, minimize solvent waste, and in some cases, lead to higher yields compared to conventional solution-based syntheses. rsc.org

Strategic Modifications and Ligand Diversity in Pyridine Diimine Scaffolds

The versatility of the bis(imino)pyridine scaffold lies in the ability to introduce a wide range of substituents at various positions, thereby tuning the steric and electronic properties of the ligand and the resulting metal complex.

Impact of Substituents on Peripheral Aryl Moieties (e.g., Mesityl Groups)

The substituents on the N-aryl rings play a critical role in determining the properties of the corresponding metal complexes. The bulky mesityl groups in this compound, for instance, provide significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry, prevent catalyst deactivation pathways such as dimerization, and affect the selectivity of catalytic reactions. sgitolab.com

Systematic studies have been conducted to investigate the effect of varying the substituents on the N-aryl rings. For example, a series of bis(imino)pyridine ligands with different para-substituents on the phenyl rings (e.g., -H, -CH₃, -OCH₃, -Cl, -Br, -CF₃) have been synthesized and their corresponding iron and cobalt complexes have been studied in ethylene (B1197577) polymerization. researchgate.net These studies have shown that both the electronic nature and the steric bulk of the substituents can have a profound impact on the catalytic activity and the properties of the resulting polymer. sgitolab.comresearchgate.net Generally, electron-donating groups on the aryl ring increase the electron density at the metal center, which can affect its reactivity. Conversely, electron-withdrawing groups decrease the electron density. The steric influence of the substituents can also dictate the accessibility of the metal center to substrates. sgitolab.com

Substituent (R) on N-Aryl RingElectronic EffectSteric EffectImpact on Catalytic Activity (General Trend)
-OCH₃Electron-donatingModerateCan enhance activity by increasing electron density at the metal center. rsc.org
-CH₃Electron-donatingModerateOften leads to active catalysts. researchgate.net
-HNeutralMinimalBaseline for comparison. rsc.org
-ClElectron-withdrawingModerateCan decrease activity by reducing electron density. researchgate.net
-CF₃Strongly Electron-withdrawingModerateOften leads to lower catalytic activity. rsc.org
-C(CH₃)₃ (tert-butyl)Electron-donatingHighIncreased steric bulk can enhance stability and influence selectivity. researchgate.net
-C₆H₅ (phenyl)Electron-withdrawing (inductive), Electron-donating (resonance)HighComplex effects depending on the specific reaction. researchgate.net

Interactive Data Table: Effect of N-Aryl Substituents

Influence of Pyridine Backbone Substitution on Ligand Properties

Furthermore, fusing carbocyclic or heterocyclic rings to the pyridine backbone can create more rigid ligand frameworks. researchgate.net These modifications can enhance the thermal stability of the resulting catalysts and influence their catalytic performance. For example, iron catalysts bearing carbocyclic-fused bis(imino)pyridine ligands have demonstrated high productivity in ethylene polymerization at elevated temperatures. researchgate.net

Pyridine Backbone ModificationImpact on Ligand Properties
Electron-withdrawing substituents (e.g., -Cl, -Br)Decreases the basicity of the pyridine nitrogen, making the ligand a weaker donor. nih.gov
Electron-donating substituents (e.g., -CH₃, -OCH₃)Increases the basicity of the pyridine nitrogen, making the ligand a stronger donor.
Fused carbocyclic ringsIncreases ligand rigidity and can enhance catalyst stability. researchgate.net
Fused heterocyclic ringsCan introduce additional donor atoms and alter the electronic properties.

Interactive Data Table: Effect of Pyridine Backbone Modifications

Coordination Chemistry of 2,6 Bis Mesityliminomethyl Pyridine Metal Complexes

Fundamental Principles of PDI Ligand Coordination

The coordination of 2,6-Bis(mesityliminomethyl)pyridine to a metal center is primarily dictated by the arrangement of its three nitrogen donor atoms and the steric influence of the bulky mesityl substituents.

Tridentate NNN Chelation Modes

The this compound ligand invariably acts as a tridentate, or 'pincer', ligand, binding to a metal ion through the central pyridine (B92270) nitrogen and the two imine nitrogens. researchgate.net This NNN coordination mode enforces a meridional geometry around the metal center. The rigidity of the pyridine backbone and the chelate rings formed upon coordination contribute to the high stability of the resulting complexes.

The coordination of the PDI ligand typically results in a five-coordinate metal center when complexed with a metal dihalide, such as in [Fe(PDI)Cl₂]. The geometry of these complexes is often distorted from ideal geometries, such as trigonal bipyramidal or square pyramidal, due to the steric constraints imposed by the ligand. For instance, the iron center in a dichlorido{2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine}iron complex, a close analogue to the mesityl derivative, exhibits a distorted square pyramidal geometry. researchgate.net

Stereochemical Considerations in Complex Formation

The bulky mesityl groups (2,4,6-trimethylphenyl) on the imine nitrogen atoms play a crucial role in the stereochemistry of the resulting metal complexes. These groups provide significant steric hindrance around the metal center, influencing the coordination geometry and the accessibility of the metal for further reactions. The steric bulk can protect the metal center, leading to enhanced stability of the complexes.

In the case of octahedral complexes where two PDI ligands are coordinated to a single metal ion, such as in [M(PDI)₂]ⁿ⁺, the two meridionally coordinating ligands can lead to the formation of different stereoisomers. The relative orientation of the two planar PDI ligands can result in chiral structures.

The steric demands of the mesityl groups also influence the bond lengths and angles within the coordination sphere. For example, in a dichlorido{2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine}iron complex, the Fe-N(imine) bond lengths are elongated compared to the Fe-N(pyridine) bond, a common feature in such complexes. researchgate.net

Electronic Structure and Redox Non-Innocence in PDI Ligand Systems

One of the most fascinating aspects of PDI ligands is their "redox non-innocence." This means that the ligand can actively participate in redox processes, storing and releasing electrons, which significantly impacts the electronic structure and reactivity of the metal complex. nih.govacs.orgrsc.org

Characteristics of Ligand-Based Radical Anions and Cations

The PDI ligand can be readily reduced or oxidized to form stable radical anionic or cationic species. The extended π-system of the pyridinediimine backbone can accommodate unpaired electrons, delocalizing the charge and stabilizing the radical species. This redox activity is not just a theoretical concept; it has been experimentally observed and characterized through techniques like cyclic voltammetry and spectroscopy. rsc.org

Upon one-electron reduction, the neutral PDI ligand (PDI⁰) forms a radical anion (PDI˙⁻). This reduction is ligand-based, meaning the electron resides primarily in a ligand-centered molecular orbital. Similarly, one-electron oxidation can lead to a ligand-based radical cation (PDI˙⁺). The ability of the PDI ligand to exist in multiple oxidation states ([PDI]⁰, [PDI]˙⁻, [PDI]²⁻, etc.) allows the metal complex to undergo multi-electron redox reactions without necessarily changing the formal oxidation state of the metal. acs.org

Spectroscopic techniques are invaluable in identifying the location of redox changes. For instance, changes in the C=N stretching frequency in the infrared spectrum and significant shifts in the ¹H NMR spectrum can indicate a ligand-based redox event.

Antiferromagnetic Coupling Phenomena in Transition Metal-PDI Complexes

For example, in a high-spin ferrous (Fe²⁺, S=2) complex with a PDI radical anion ligand (S=1/2), antiferromagnetic coupling between the metal and the ligand would result in a total spin state of S = 3/2. This coupling is mediated through the coordination bonds and the π-system of the ligand. The strength of the antiferromagnetic interaction, denoted by the exchange coupling constant (J), can be determined from variable-temperature magnetic susceptibility measurements. While specific data for this compound complexes is not abundant in this direct context, studies on related bis(μ-phenoxido)dicopper(II) complexes show that the nature of the exchange coupling can be tuned from antiferromagnetic to ferromagnetic by modifying the ligand structure. nih.govacs.org

Complexation with First-Row Transition Metals and Electronic State Elucidation

The this compound ligand forms stable complexes with a variety of first-row transition metals, including iron, cobalt, nickel, and copper. The electronic structure of these complexes is a result of the interplay between the metal d-orbital energies and the redox-active nature of the PDI ligand.

The electronic state of the metal and the ligand in these complexes is often described using a combination of spectroscopic techniques (Mössbauer, EPR, UV-Vis) and computational methods (DFT). nih.govingentaconnect.comacs.orgnih.gov For instance, in many iron(II) complexes of PDI ligands, the ground electronic state is best described as a high-spin Fe(II) center antiferromagnetically coupled to a PDI radical anion, rather than a formal Fe(I) center with a neutral PDI ligand. acs.org This highlights the importance of considering the redox non-innocence of the ligand for an accurate description of the electronic structure.

The table below summarizes key structural and electronic data for representative first-row transition metal complexes of PDI ligands.

MetalFormal Oxidation StateCoordination GeometryKey Bond Lengths (Å)Magnetic Properties
Fe(II)Fe(II)Distorted Square PyramidalFe-N(py): ~2.1, Fe-N(imine): ~2.2High-spin, can exhibit antiferromagnetic coupling with reduced ligand
Co(II)Co(II)Distorted Trigonal BipyramidalCo-N(py): ~2.0, Co-N(imine): ~2.1High-spin
Ni(II)Ni(II)Distorted Square PyramidalNi-N(py): ~2.0, Ni-N(imine): ~2.1Paramagnetic
Cu(II)Cu(II)Distorted Square PyramidalCu-N(py): ~2.0, Cu-N(imine): ~2.0Paramagnetic

Note: The data presented are approximate values derived from studies on PDI complexes with bulky aryl substituents and may vary depending on the specific complex and crystal packing forces.

The cyclic voltammogram of a nickel(II) complex with a related NNN-pincer ligand, [Ni(BPIMe)]⁺, shows multiple redox waves, indicating both metal- and ligand-based redox events. rsc.org This further underscores the rich electrochemical behavior of these systems.

Iron Complexes: Varied Electronic States, Spin Crossover Behavior, and Oxidation State Delocalization

Iron complexes of this compound and its analogues are renowned for their rich electronic diversity, often exhibiting multiple accessible oxidation states and spin-crossover phenomena. The electronic properties of these complexes are highly sensitive to the coordination geometry and the nature of the substituents on the iminoaryl groups.

The bis(imino)pyridine ligand framework is considered "redox non-innocent," meaning it can actively participate in the redox chemistry of the complex, storing and releasing electrons. This property leads to a delocalization of oxidation states, where the formal oxidation state of the iron center can be ambiguous. For instance, a formally iron(II) complex might be better described as an iron(III) center antiferromagnetically coupled to a ligand radical anion. This delocalization has been identified as a key factor in the performance of related iron-based anolytes in redox-flow batteries, contributing to enhanced capacitance and stability. researchgate.net

While spin-crossover (SCO) behavior, the transition between high-spin (HS) and low-spin (LS) states, is a hallmark of iron(II) complexes with nitrogen-donor ligands, detailed studies specifically on this compound are less common than for its less sterically hindered counterparts. However, research on related bis(imino)pyridine iron complexes demonstrates that the ligand field strength, which is tunable by modifying the imine substituents, plays a crucial role in determining the spin state. For example, complexes with 2,6-bis(1H-imidazol-2-yl)pyridine ligands exhibit high-temperature spin crossover from a low-spin ¹A₁ state to a high-spin ⁵T₂ state. nih.govrsc.orgrdd.edu.iq The transition temperature and the completeness of the spin crossover are influenced by factors such as the counter-anion and the presence of solvent molecules in the crystal lattice. nih.govrsc.org Mössbauer spectroscopy is a powerful tool for probing the spin state and electronic structure of these iron complexes, with distinct isomer shift and quadrupole splitting values for HS and LS states. nih.govnih.gov

The synthesis of these iron complexes typically involves the reaction of an iron(II) salt, such as iron(II) chloride, with the bis(imino)pyridine ligand in an appropriate solvent. rsc.org The resulting complexes often adopt a distorted square pyramidal or trigonal bipyramidal geometry. rsc.org

Table 1: Selected Iron Complexes with Related Pyridine-Diimine Ligands and their Properties

ComplexLigandSpin State/PhenomenonReference
[Fe(bpp)₂][ClO₄]₂2,6-bis{pyrazol-1-yl}pyridineHigh-spin nih.gov
[FeL₂]A₂·nH₂OL = 2,6-bis(1H-imidazole-2-yl)pyridineSpin Crossover (¹A₁ ↔ ⁵T₂) nih.govrsc.org
[FeL₂]A₂·nH₂OL = 2,6-bis(benzimidazol-2-yl)pyridineSpin Crossover (¹A₁ ↔ ⁵T₂) nih.gov
[LMCl(D)]SbF₆L = 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridineParamagnetic sigmaaldrich.com

Nickel Complexes: Diverse Electronic Structures and Coordination Flexibility

Nickel complexes of this compound and its derivatives showcase a remarkable diversity in their electronic structures and coordination environments. The ability of the bis(imino)pyridine ligand to act as a redox-active scaffold allows for the stabilization of nickel in various formal oxidation states, from Ni(I) to Ni(III).

The electronic structure of these complexes is a subject of considerable interest, with the unpaired electron in radical species often delocalized over the ligand framework. rsc.org This redox activity is governed by the geometry of the complex, with square-planar geometries often favoring ligand-centered radicals. rsc.org The non-innocent character of the pyridine-diimine ligand is evident in dinuclear nickel complexes where the ligand can range from a neutral to a dianionic state across a series of five oxidation states. nih.gov

The coordination geometry of nickel in these complexes is highly flexible, adapting to the steric and electronic demands of the ligands and counter-ions. Five-coordinate geometries, such as distorted trigonal bipyramidal and square pyramidal, are common for [Ni(L)Cl₂] type complexes. researchgate.netrsc.org Six-coordinate, distorted octahedral geometries are also observed, particularly when solvent molecules or bidentate anions are incorporated into the coordination sphere. researchgate.netrsc.org Heptacoordination has also been reported for nickel(II) complexes with related ligands in the presence of chelating nitrate (B79036) anions. rsc.orgnih.gov This coordination flexibility is a key aspect of their chemistry, influencing their catalytic activity and physical properties.

The synthesis of these nickel complexes is typically achieved by reacting a nickel(II) salt, such as NiCl₂, with the bis(imino)pyridine ligand in a suitable solvent. researchgate.netrsc.org The final structure can be influenced by the choice of solvent and the specific reaction conditions.

Table 3: Coordination Geometries of Nickel Complexes with Related Pyridine-Diimine Ligands

ComplexLigandCoordination GeometryReference
[(Dm-Pybox)NiCl₂]2,6-bis[4′,4′-dimethyloxazolin-2′-yl]pyridineFive-coordinate researchgate.net
[Ni(L1)Cl₂]L1 = 2,6-bis(isopropylaminomethyl)pyridineTrigonal Bipyramidal researchgate.net
[Ni(L)Cl₂ · CH₃CN]L = 2,6-bis[1-(2,6-diethylphenylimino)ethyl]pyridineDistorted Trigonal Bipyramidal rsc.org
[Ni(L)(CH₃CN)Cl₂]L = 2,6-bis[1-(2,6-diethylphenylimino)ethyl]pyridineDistorted Octahedral rsc.org
[Ni(L)(NO₃)₂]L = 2,6-bis(2,6-diethylphenyliminomethyl)pyridineHeptacoordinate rsc.orgnih.gov

Chromium Complexes: Ligand-to-Metal Electron Transfer and Oxidation State Determination

In several documented chromium complexes with related diimine and pyridine-imine ligands, the ligand is found to exist as an anionic radical, antiferromagnetically coupled to a chromium(III) center. nih.gov For example, in the complex CpCr[(MesN=CMe)₂]Cl, which is closely related to a this compound complex, the diimine ligand is a radical anion. nih.gov Reduction of such Cr(III) complexes can lead to Cr(II) species where the ligand-based radical is retained, indicating a metal-centered reduction. nih.gov Conversely, oxidation of a Cr(II) complex can result in a Cr(III) species, again with the ligand radical remaining intact. nih.gov

Experimental and computational studies on bis(pyrrolyl)pyridine chromium complexes have further elucidated this behavior. One- and two-electron reductions were found to be ligand-centered, forming ligand radicals where the unpaired electron is primarily located on the central pyridine ring of the pincer ligand. rsc.org The electronic structure of the reduced species is best described as a Cr(III) ion antiferromagnetically coupled to one or two ligand radicals. rsc.org

The synthesis of these chromium complexes can be achieved through various routes, including the reaction of CrCl₂ with the ligand followed by treatment with an alkylating or reducing agent. nih.gov The reactivity of these complexes is of significant interest, with some chromium(I) species, generated in situ, acting as highly active catalysts for ethylene (B1197577) polymerization. nih.gov

Table 4: Electronic and Structural Features of Selected Chromium Complexes with Related Pyridine-Diimine Ligands

ComplexLigandKey FeatureFormal Oxidation State DescriptionReference
CpCr[(MesNCR)₂]ClMes = 2,4,6-Me₃C₆H₂, R = MeLigand-based radicalCr(III) with anionic radical ligand nih.gov
CpCr[(DppNCH)₂]Dpp = 2,6-iPr₂C₆H₃Metal-centered reductionCr(II) with anionic radical ligand nih.gov
[Cr(MePDP)₂]²⁻MePDP = 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridineLigand-centered reductionCr(III) with one ligand radical rsc.org
{2,6-[2,6-(i-Pr)₂PhN=C(CH₃)]₂(C₅H₃N)}CrCl-Highly active polymerization catalystFormally Cr(I) nih.gov

Other Transition Metal Complexes (e.g., Copper, Zinc, Manganese, Vanadium, Ruthenium, Gallium, Aluminum)

The versatility of the 2,6-bis(iminomethyl)pyridine ligand framework extends to a variety of other transition metals, each exhibiting unique coordination preferences and properties.

Copper(II) complexes with related bis(imino)pyridine ligands have been synthesized and structurally characterized. For instance, the complex with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine and nitrate anions is heptacoordinated. researchgate.netnih.gov The copper atom in dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) displays a distorted octahedral geometry due to the Jahn-Teller effect and the constraints of the tridentate ligand. rsc.org

Zinc(II) complexes are also readily formed. With the 2,6-bis(2,6-diethylphenyliminomethyl)pyridine ligand and nitrate anions, a heptacoordinated zinc(II) complex is obtained. researchgate.netnih.gov Studies on zinc alkyls with dihydropyridinate-based pincer ligands, formed from the reaction of ZnR₂ with 2,6-bis(imino)pyridines, reveal a dual reactivity, with both ligand-centered and metal-centered reactions being possible. rsc.org

Manganese(II) complexes with ligands such as 2,6-bis[1-(phenylimino)ethyl]pyridine typically form five-coordinate [MnX₂L] (X = Cl, Br) species with a distorted trigonal-bipyramidal geometry. rsc.org With a 2:1 ligand-to-metal ratio, octahedral [MnL₂]²⁺ cations are formed. rsc.org

Information on vanadium, ruthenium, gallium, and aluminum complexes with the specific this compound ligand is scarce in the literature. However, related ruthenium complexes with 2,6-bis(benzimidazolyl)pyridine derivatives have been investigated for their potential as anticancer agents, where they can induce apoptosis in cancer cells. rsc.org The coordination chemistry of these metals with the sterically demanding mesityl-substituted ligand remains an area ripe for exploration.

Structure-Property Relationships: Influence of Ligand Geometry and Electronic Modulation on Metal Center Reactivity

The reactivity of metal complexes derived from this compound is profoundly influenced by the intricate interplay between the ligand's geometry and its electronic properties. The rigid pyridine-diimine backbone enforces a meridional coordination mode, creating a well-defined pocket for the metal center. The bulky mesityl groups provide significant steric shielding, which can influence substrate access to the metal center and stabilize low-coordinate species.

Electronic Modulation: The electronic nature of the ligand can be readily tuned by introducing substituents on the aryl rings of the imine groups. Electron-donating groups increase the electron density at the metal center, making it more susceptible to oxidation and potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density at the metal, making it more electrophilic and facilitating reductive processes. This electronic tuning has been shown to directly impact the catalytic activity of related iron pyridinophane complexes in C-C coupling reactions. nih.gov The redox non-innocence of the ligand provides an additional layer of electronic flexibility, allowing the ligand to act as an electron reservoir in catalytic cycles.

Geometric Influence: The geometry of the coordination sphere, dictated by the tridentate nature of the ligand and the presence of ancillary ligands, plays a crucial role in determining the reactivity of the metal center. The steric bulk of the mesityl groups can enforce specific coordination geometries and prevent dimerization or other deactivation pathways. For example, in polymerization catalysis, the steric profile of the ligand can influence the rate of monomer insertion and the properties of the resulting polymer. The coordination flexibility, allowing for five-, six-, and even seven-coordinate geometries, provides multiple potential pathways for substrate binding and activation. researchgate.netnih.govrsc.org The subtle balance between steric and electronic factors ultimately governs the structure-property relationships in these fascinating coordination compounds, making them a rich platform for the design of novel catalysts and functional materials.

Catalytic Applications of 2,6 Bis Mesityliminomethyl Pyridine Metal Complexes

Olefin Polymerization and Oligomerization Catalysis

The iron and cobalt complexes of 2,6-bis(imino)pyridyl ligands are particularly renowned for their high activity in ethylene (B1197577) polymerization. researchgate.netnih.gov These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can exhibit activities comparable to or even exceeding those of early transition metal metallocene catalysts. researchgate.net The versatility of this catalyst system allows for the production of a wide spectrum of polyethylene (B3416737) materials, from linear high-density polyethylene (HDPE) to α-olefins, by systematically modifying the ligand structure and reaction conditions. researchgate.net

The design of highly active and selective catalysts based on 2,6-bis(mesityliminomethyl)pyridine metal complexes for ethylene polymerization is a subject of extensive research. The steric bulk of the N-aryl substituents, in this case, the mesityl groups, is a critical design element. These bulky groups effectively shield the metal center, which helps to suppress chain transfer reactions and promote the formation of high molecular weight polymers. mdpi.com The electronic properties of the ligand, influenced by substituents on the pyridine (B92270) ring or the imino-aryl groups, also play a significant role in tuning the catalyst's activity and the properties of the resulting polyethylene.

Activation of the precatalyst, typically a metal dihalide complex, with a cocatalyst like methylaluminoxane (MAO) is essential for generating the active catalytic species. researchgate.net The ratio of the cocatalyst to the metal complex can significantly influence the catalytic activity and the molecular weight of the polymer. researchgate.net While MAO is a common activator, other aluminum alkyls can also be employed. researchgate.net The choice of cocatalyst can also impact the nature of the end-groups of the polymer chains. mdpi.com

The polymerization temperature is another crucial parameter. While higher temperatures generally lead to increased activity, they can also promote chain transfer reactions, resulting in lower molecular weight polymers. researchgate.net The development of thermally robust catalysts that maintain high activity at elevated temperatures is an ongoing area of research. researchgate.net

Table 1: Ethylene Polymerization Activity of a this compound Iron Complex

CatalystCocatalystAl/Fe Molar RatioTemperature (°C)Activity (g PE / mol Fe · h)
Unsymmetric 2,6-bis(imino)pyridine iron(II) complexMAO2500403.47 × 10⁶

Data sourced from a study on an unsymmetric 2,6-bis(imino)pyridine iron(II) complex. researchgate.net

While highly active for ethylene polymerization, iron complexes with 2,6-bis(imino)pyridine ligands generally exhibit low activity for the homopolymerization of α-olefins. nih.gov These catalysts are highly selective for ethylene, often leading to the production of linear polyethylene even in the presence of α-olefins. nih.govnih.gov However, α-olefins can act as effective chain transfer agents in ethylene polymerization catalyzed by some non-symmetrical bis(imino)pyridyliron complexes, leading to higher catalytic activities and polymers with lower molecular weights and narrower molecular weight distributions. nih.gov

Strategies to promote the copolymerization of ethylene with α-olefins using these catalyst systems are of significant interest for producing linear low-density polyethylene (LLDPE). The design of the ligand framework and the choice of the metal center are key factors in influencing the catalyst's ability to incorporate α-olefin comonomers.

The mechanism of olefin polymerization catalyzed by late transition metal complexes, including those with 2,6-bis(imino)pyridine ligands, can be more complex than the straightforward insertion mechanism observed with early transition metal catalysts. One notable alternative pathway is the "chain walking" or "chain straightening" mechanism. mdpi.com This process involves the migration of the metal center along the growing polymer chain via a series of β-hydride elimination and re-insertion steps. This allows for the isomerization of the polymer backbone, leading to the formation of branched polymers from a linear α-olefin monomer or even linear polyethylene from α-olefins.

The steric and electronic properties of the 2,6-bis(imino)pyridine ligand play a crucial role in influencing the propensity for chain walking. Bulky ortho-substituents on the N-aryl groups can create a sterically hindered environment around the metal center, which can favor the β-hydride elimination step required for chain walking. mdpi.com The ability to control the extent of chain walking is a powerful tool for tailoring the microstructure and properties of the resulting polyolefins.

Chain termination in these systems can occur through several pathways, including β-hydride elimination to the metal or a monomer, and chain transfer to the cocatalyst (e.g., aluminum alkyls). semanticscholar.org The relative rates of these termination processes versus chain propagation determine the molecular weight of the polymer. semanticscholar.org

Carbon-Carbon Bond Formation Reactions

Beyond olefin polymerization, metal complexes of this compound are also effective catalysts for various carbon-carbon bond-forming reactions.

Iron complexes supported by pyridine-2,6-diimine (PDI) ligands, a class of compounds that includes this compound, have been shown to catalyze the [2+2] cycloaddition of conjugated dienes with olefins. princeton.edunih.gov For instance, these catalysts can promote the cross-[2+2] cycloaddition of butadiene and ethylene to form vinylcyclobutane with high selectivity. nih.gov

The mechanism of this reaction is thought to involve the formation of a metallacyclopentene intermediate. The geometry of the ligand plays a critical role in controlling the reaction's chemoselectivity. A planar chelate that forces the diene to coordinate in an s-trans geometry at the metal center is considered a key design principle for achieving high selectivity for the [2+2] cycloaddition product. nih.gov

Iron and cobalt complexes bearing 2,6-bis(imino)pyridyl ligands can also catalyze the hydrovinylation of olefins and the linear cross-dimerization of α-olefins. nih.govprinceton.edu Hydrovinylation involves the addition of a hydrogen atom and a vinyl group across a double bond. For example, pyridine(diimine) iron complexes can catalyze the 1,4-hydrovinylation of isoprene (B109036) with ethylene. princeton.edu

These catalysts can also be tailored to produce highly linear dimers of α-olefins through a "head-to-head" coupling mechanism. nih.gov This unique reactivity stems from a switch in the regiochemistry of olefin insertion after the initial insertion step. nih.gov

Mechanistic Investigations of 2,6 Bis Mesityliminomethyl Pyridine Catalytic Systems

Identification and Characterization of Catalytic Resting States

In ethylene (B1197577) polymerization catalyzed by iron complexes of 2,6-bis(imino)pyridine ligands, the active catalyst concentration is influenced by the equilibrium between the active species and a dormant or resting state. This equilibrium is significantly affected by the presence and nature of aluminum co-catalysts. For instance, the formation of bimetallic Fe-Al species can act as a catalyst resting state, and in some cases, lead to deactivation. The transformation of these bimetallic adducts into the catalytically active species can sometimes be observed in the presence of ethylene. Some iron catalysts are not effectively activated by trimethylaluminum (B3029685) (TMA) or triethylaluminum (B1256330) (TEA) due to the formation of quasi-irreversible and catalytically inactive bimetallic Fe-Al species. mdpi.com

Furthermore, studies on manganese complexes with bis(imino)pyridine ligands in hydrosilylation reactions have identified inactive dimeric species. For example, the reaction of a manganese precatalyst with 2,2,2-trifluoroacetophenone (B138007) can lead to a dimeric Mn(II) complex which is found to be catalytically inactive. nih.gov This highlights that the formation of dimers or higher nuclearity species can be a significant pathway to a resting state, effectively lowering the concentration of the active mononuclear catalyst.

Elucidation of Rate-Determining Steps in Catalytic Cycles

For manganese-catalyzed hydrosilylation of ketones and esters using a bis(imino)pyridine ligand, kinetic trials have revealed a first-order dependence on the concentrations of the catalyst, the substrate, and the silane. This suggests that all three components are involved in the rate-determining step. nih.gov Furthermore, kinetic isotope effect (KIE) studies, comparing the reaction rates with deuterated and non-deuterated silanes, have provided deeper insights. A significant KIE of 2.2 was observed for the precatalyst-mediated reaction, while a larger KIE of 4.2 was found for a related manganese-hydride species, indicating different rate-determining steps for the two proposed catalytic cycles. nih.gov

In the context of ethylene polymerization with bis(imino)pyridine iron catalysts, the rate of polymerization is influenced by the equilibrium constant for the formation of the active catalyst from a bimetallic resting state and the rate constant of polymer chain propagation. mdpi.com The Lewis acidity of the aluminum co-catalyst plays a dual role. A higher Lewis acidity can stabilize the bimetallic resting state, decreasing the concentration of the active catalyst. Conversely, a more Lewis acidic metal center can lead to a more active catalyst with a higher propagation rate constant. mdpi.com This interplay highlights the complexity in defining a single rate-determining step, as it can be influenced by the relative rates of catalyst activation and polymer chain growth.

Exploration of Metal-Ligand Cooperation in Catalytic Pathways

The concept of metal-ligand cooperation (MLC) has emerged as a powerful paradigm in catalysis, where the ligand is not merely a spectator but actively participates in bond activation and formation. The 2,6-Bis(mesityliminomethyl)pyridine ligand framework, with its redox-active nature, is a prime candidate for engaging in MLC.

The pyridine-2,6-diimine ligands are considered "non-innocent," meaning they can exist in different redox states. acs.org This allows the ligand to act as an electron reservoir, accepting or donating electrons during the catalytic cycle. This redox activity can facilitate transformations at the metal center without requiring a formal change in the metal's oxidation state.

In the context of zinc complexes with dihydropyridinate-based pincer ligands, which are related to the 2,6-bis(imino)pyridine framework, both ligand-centered and metal-centered reactivity have been observed. rsc.org For instance, the dihydropyridine (B1217469) backbone can participate in hydride transfer reactions, a classic example of ligand-centered reactivity. rsc.org

Manganese complexes with bis(imino)pyridine ligands in hydrosilylation catalysis also exhibit behavior suggestive of MLC. The formation of a manganese hydride species and a radical intermediate points towards the ligand's involvement in electron and atom transfer processes. nih.gov This ability of the ligand to actively participate in the reaction mechanism opens up new catalytic pathways that may not be accessible through purely metal-centered reactivity.

Spectroscopic and Structural Characterization of Key Intermediates (e.g., Metallacycles, Diene Complexes)

The direct observation and characterization of transient intermediates are crucial for validating proposed catalytic mechanisms. In catalytic systems utilizing this compound complexes, a variety of spectroscopic and structural techniques have been employed to identify key intermediates.

Single-crystal X-ray diffraction has been invaluable in determining the solid-state structures of precatalysts and stable intermediates. For instance, the structures of various bis(imino)pyridine iron and cobalt complexes have been elucidated, revealing geometries ranging from square-based pyramidal to trigonal bipyramidal. rsc.org The crystal structure of a manganese hydride complex, a key intermediate in a proposed hydrosilylation cycle, was determined to have a capped trigonal bipyramidal geometry. nih.gov Similarly, the structure of a dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) complex has been characterized, providing insights into the coordination environment of the metal center. rsc.org

Spectroscopic techniques such as NMR, EPR, and UV-vis are used to probe the electronic and geometric structures of complexes in solution. For example, 2D NMR and infrared spectroscopy have been used to understand the electronic effects of substituents on bis(imino)pyridyl ligands and their corresponding iron(II) complexes. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) has been used to identify species in solution, such as the loss of ligands from a cobalt(II) pincer complex. nih.gov

The characterization of metallacycle and diene complexes, which are often proposed as intermediates in polymerization and oligomerization reactions, remains a challenging but critical area of research. These species are often highly reactive and present in low concentrations, necessitating specialized techniques for their detection and characterization.

Influence of Reaction Conditions, Solvents, and Additives on Catalytic Performance

The performance of a catalytic system is highly sensitive to the reaction environment. Parameters such as temperature, pressure, solvent, and the presence of additives can have a profound impact on catalytic activity, selectivity, and stability.

In ethylene polymerization catalyzed by bis(imino)pyridyliron complexes, temperature is a critical factor. Many of these catalysts exhibit suboptimal performance at elevated temperatures, which is a significant challenge for their industrial application. researchgate.net The introduction of sterically demanding groups on the ligand framework has been explored as a strategy to improve the thermal stability of these catalysts. researchgate.net

The choice of co-catalyst and the ratio of co-catalyst to catalyst are also crucial. In ethylene polymerization, methylaluminoxane (B55162) (MAO) is a commonly used activator. mdpi.comrsc.org The concentration of MAO can influence the reaction rate and the molecular weight of the resulting polymer. mdpi.com In some cases, the use of other aluminum alkyls like TMA can lead to catalyst deactivation. mdpi.com

For the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide using coordination complexes based on 2,6-bis[1-(phenylimino)ethyl] pyridine (B92270), the catalytic activity was found to be dependent on the metal ion. nih.gov The addition of a co-catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), was shown to significantly improve the catalytic performance. nih.gov The influence of reaction parameters such as time, pressure, and temperature on the yield and turnover frequency (TOF) was also systematically investigated. nih.govresearchgate.net For example, a TOF of 1026 h⁻¹ was achieved at 200 °C and 2.5 MPa. nih.govresearchgate.net

The solvent can also play a significant role. In the alcoholysis of zinc alkyls supported by dihydropyridinate ligands, the reaction pathway was found to be dependent on the mixing conditions, which can be influenced by the solvent. rsc.org

These findings underscore the importance of a holistic approach to catalyst development, where not only the catalyst itself but also the entire reaction system is carefully optimized to achieve the desired catalytic outcome.

Interactive Data Table: Influence of Reaction Conditions on Catalytic Performance

Catalyst SystemReactionKey ParameterObservation
2,6-Bis(imino)pyridyliron/MAOEthylene PolymerizationTemperatureSuboptimal performance at elevated temperatures. researchgate.net
2,6-Bis(imino)pyridyliron/MAOEthylene PolymerizationCo-catalyst ConcentrationAffects reaction rate and polymer molecular weight. mdpi.com
2,6-Bis[1-(phenylimino)ethyl]pyridine-Metal/DMAPCO₂/Epoxide CycloadditionMetal IonCatalytic activity order: Complex 2 > Complex 3 > Complex 1. nih.gov
2,6-Bis[1-(phenylimino)ethyl]pyridine-Metal/DMAPCO₂/Epoxide CycloadditionTemperature & PressureYield of 86.7% at 100 °C, 2.5 MPa; TOF of 1026 h⁻¹ at 200 °C, 2.5 MPa. nih.govresearchgate.net

Advanced Ligand Design Strategies and Future Research Directions

Rational Ligand Modification for Precision Control of Catalytic Performance

The performance of a metal catalyst is intricately linked to the steric and electronic environment imposed by its coordinating ligands. In the context of 2,6-Bis(mesityliminomethyl)pyridine (PDI) complexes, systematic modifications of the ligand framework have proven to be a powerful tool for fine-tuning catalytic outcomes. By strategically altering substituents on the aryl rings of the imine groups, researchers can exert precise control over reaction rates, selectivity, and the properties of the resulting products.

The steric bulk of the ortho-substituents on the N-aryl rings is a critical determinant of catalytic activity and polymer properties in olefin polymerization. For instance, in ethylene (B1197577) polymerization catalyzed by iron-PDI complexes, increasing the steric hindrance at these positions can lead to higher molecular weight polyethylene (B3416737). This is attributed to a decrease in the rate of chain transfer reactions relative to chain propagation. Conversely, less bulky substituents may favor the formation of oligomers.

Electronic effects, modulated by para-substituents on the N-aryl rings, also play a significant role. The introduction of electron-withdrawing or electron-donating groups can influence the electron density at the metal center, thereby affecting its reactivity. Studies have shown that the introduction of halogen substituents at the para-position of the iminophenyl rings has a profound impact on the polymerization activities of the corresponding iron complexes. For example, complexes with para-iodo substituents have demonstrated high polymerization activity, producing higher molecular weight olefins. researchgate.net This highlights the delicate interplay between steric and electronic factors in dictating catalyst performance. researchgate.netnih.gov

The following interactive table summarizes the influence of different substituents on the catalytic performance of iron complexes based on 2,6-bis(arylimino)pyridine ligands in ethylene polymerization.

Ligand Substituent (Aryl Group)Catalyst Activity (kg PE/(mol M·h))Polymer Molecular Weight (Mw, g/mol )Product TypeReference
2,6-diisopropylphenyl-HighPolymer hu.edu.jo
2-benzylphenyl40800-Linear Polymer hu.edu.jo
1-naphthyl--Branched Polymer hu.edu.jo
Pyrenyl--Branched Polymer hu.edu.jo
4-Iodo-2-methylphenyl14.6 x 10^710.2 x 10^4Oligomers/Polymer researchgate.net

Development of Novel Metal-PDI Catalytic Platforms for Undiscovered Reactivity

The versatility of the this compound ligand framework extends beyond well-established polymerization reactions, offering a platform for the discovery of novel catalytic transformations. By pairing the PDI ligand with different transition metals and exploring unconventional reaction conditions, researchers are uncovering unprecedented reactivity.

A prime example lies in the field of iron-catalyzed cycloaddition and hydrovinylation reactions. hu.edu.jomdpi.commdpi.comresearchgate.net Iron complexes of PDI ligands have been shown to catalyze the [2+2] cycloaddition of dienes and olefins, a transformation that is challenging for many catalytic systems. mdpi.commdpi.comresearchgate.net Modification of the PDI ligand, for instance by altering its symmetry, can dramatically influence the reaction's chemoselectivity. While C2v-symmetric bis(arylated) PDI iron catalysts are highly selective for [2+2] cycloaddition to form vinylcyclobutane, introducing Cs-symmetric (aryl,alkyl)-substituted PDI ligands can lead to a mixture of vinylcyclobutane and hexa-1,4-diene, the product of hydrovinylation. hu.edu.jomdpi.comresearchgate.net This switch in selectivity is attributed to changes in the stability and geometry of the metallacyclic intermediates. mdpi.comresearchgate.net

Furthermore, these iron-PDI systems have demonstrated unique regioselectivity in the dimerization of vinylsilanes and their cross-cycloaddition with 1,3-dienes. nih.gov The electronic and steric properties of the PDI ligand, in concert with the nature of the substrate, dictate the formation of either [2+2] or [4+2] cycloadducts, showcasing the potential for substrate-controlled reactivity. nih.gov These findings underscore the potential of PDI-metal complexes to serve as platforms for developing new catalytic methods for the synthesis of complex organic molecules from simple, abundant feedstocks. The ability to tune the ligand to favor one reaction pathway over another opens up exciting possibilities for designing highly selective and efficient catalytic systems for a wide range of chemical transformations.

Further Exploration of Non-Innocent Ligand Behavior in Catalysis and Materials Science

A particularly fascinating aspect of the this compound ligand is its "non-innocent" character. This means the ligand can actively participate in redox processes, acting as an electron reservoir and existing in multiple oxidation states beyond its neutral form. lp.edu.uafrontiersin.orgnih.gov This behavior is crucial for understanding the mechanisms of catalytic reactions involving PDI-metal complexes and opens up new avenues for their application in materials science.

The redox activity of the PDI ligand is well-documented, particularly in complexes with first-row transition metals like iron and cobalt. lp.edu.uanih.gov Spectroscopic techniques such as Mössbauer and EPR spectroscopy, combined with X-ray crystallography, have provided compelling evidence for the ligand's ability to be reduced by one or more electrons. lp.edu.ua For example, in certain iron-PDI dinitrogen complexes, the iron center is best described as being in the +2 oxidation state (Fe(II)), while the PDI ligand exists as a dianionic diradical. mdpi.com This electron distribution is a departure from a simple picture of a neutral ligand coordinated to a zero-valent metal.

This non-innocent behavior has profound implications for catalysis. The ability of the PDI ligand to store and release electrons can facilitate multi-electron transformations at the metal center, which is often a key requirement for challenging catalytic cycles. It allows the metal to maintain a more stable oxidation state while the ligand accommodates the redox changes.

Beyond catalysis, the redox properties of PDI ligands are being explored for applications in materials science. For instance, iron complexes with bis(2,6-diimine-pyridine) ligands are being investigated as anolytes in redox flow batteries. nih.gov The ability of the ligand to undergo reversible redox processes contributes to the charge storage capacity of the system. Further exploration of this non-innocent behavior could lead to the development of new materials with tailored electronic and magnetic properties.

Integration of this compound Complexes into Heterogeneous Catalytic Systems

While homogeneous catalysts based on this compound complexes have demonstrated remarkable activity and selectivity, their practical application in industrial processes can be hampered by challenges related to catalyst separation and recycling. To address this, significant research efforts have been directed towards the immobilization of these complexes onto solid supports, thereby creating heterogeneous catalysts. researchgate.net

A common strategy involves the anchoring of PDI-metal complexes onto inorganic supports such as silica (B1680970) (SiO2). researchgate.net This can be achieved through direct impregnation or by covalently tethering the complex to the support surface via a functionalized ligand. The performance of these heterogeneous catalysts is influenced by several factors, including the nature of the support, the method of immobilization, and the reaction conditions.

Studies comparing homogeneous and heterogeneous PDI-iron catalysts in ethylene polymerization have shown that supported systems can exhibit lower catalytic activities than their homogeneous counterparts. lp.edu.ua However, heterogenization offers significant advantages in terms of controlling polymer morphology and preventing reactor fouling. For example, silica-supported bis(imino)pyridyl iron catalysts have been used to produce polyethylene particles with good morphology. lp.edu.ua

The interaction between the catalyst and the support is a critical aspect that can affect the electronic and steric properties of the catalytic center. Research has shown that the porosity and surface characteristics of the support material can influence monomer diffusion and particle growth during polymerization. The development of well-defined supported PDI catalysts remains an active area of research, with the goal of combining the high performance of homogeneous systems with the practical benefits of heterogeneous catalysis.

Emerging Applications of Pyridine (B92270) Diimine Ligands Beyond Traditional Catalysis

The unique electronic and structural features of this compound and related diimine ligands are paving the way for their application in fields beyond traditional catalysis. The inherent photophysical properties of these ligands and their metal complexes have sparked interest in their use as advanced materials, including luminescent materials and fluorescent sensors.

Complexes of pyridine diimine-type ligands with metals like rhenium(I) and iridium(III) have been shown to exhibit interesting luminescence properties. dntb.gov.ua The emission characteristics of these complexes can often be tuned by modifying the ligand structure or the metal center. For example, the introduction of different ancillary ligands can alter the excited-state lifetimes and emission wavelengths of ruthenium(II) mono-diimine complexes. dntb.gov.ua This tunability makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

Furthermore, pyridine-based ligands have been successfully employed in the development of fluorescent sensors for the detection of metal ions. mdpi.com The coordination of a metal ion to the diimine ligand can lead to a measurable change in the fluorescence intensity or wavelength, allowing for the selective and sensitive detection of specific analytes. For instance, a fluorescence grating sensor based on a pyridine derivative has been shown to rapidly identify and detect toxic heavy metal ions such as Cr2+, Hg2+, Ni2+, and Co2+. The development of such sensors is crucial for environmental monitoring and biomedical diagnostics. As research in this area progresses, the design of new PDI-based ligands with tailored photophysical properties is expected to lead to even more sophisticated and sensitive materials for a wide range of applications.

Q & A

Q. What is the optimal synthetic route for 2,6-Bis(mesityliminomethyl)pyridine, and how is its purity validated?

The ligand is synthesized via condensation of 2,6-pyridinedicarboxaldehyde with 2,4,6-trimethylaniline (mesitylamine) under reflux in methanol or ethanol. The reaction is typically monitored by TLC, and the product is purified via recrystallization or column chromatography. Purity is validated using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis. For example, Ariadna Garza-Ortiz et al. reported a Ru(III) complex of this ligand, confirming its structure via X-ray crystallography and IR spectroscopy .

Q. How does the electronic structure of this compound influence its coordination chemistry?

The ligand acts as a tridentate N-donor, with the pyridine nitrogen and two imine nitrogens forming a planar geometry. Spectroscopic studies (UV-Vis, EPR) and DFT calculations reveal that electron-donating mesityl groups enhance metal-ligand charge transfer (MLCT) transitions, stabilizing transition metal complexes (e.g., Ru, Ni). This electronic tuning is critical for catalytic activity in hydrogenation or oxidation reactions .

Q. What spectroscopic techniques are essential for characterizing this compound and its metal complexes?

Key techniques include:

  • NMR : To confirm ligand structure and monitor coordination shifts.
  • IR : To identify ν(C=N) stretching frequencies (~1600–1650 cm1^{-1}), which shift upon metal binding.
  • X-ray crystallography : Resolves bond lengths and angles (e.g., Ru–N distances of ~2.0 Å in Ru(III) complexes) .
  • ESI-MS : Confirms molecular ion peaks for metal complexes .

Advanced Research Questions

Q. How do steric effects from mesityl groups impact catalytic performance in transition metal complexes?

The bulky mesityl substituents prevent catalyst deactivation by blocking undesired side reactions (e.g., dimerization). For instance, Ru complexes of this ligand show higher turnover numbers (TON > 103^3) in transfer hydrogenation of ketones compared to less hindered analogs. However, excessive steric bulk can reduce substrate accessibility, requiring optimization via substituent tuning .

Q. What contradictions exist in reported catalytic activities of this compound complexes, and how can they be resolved?

Some studies report superior activity for Ru complexes in hydrogenation, while others highlight Ni complexes for hydrodechlorination. These discrepancies arise from differences in reaction conditions (e.g., solvent polarity, H2_2 pressure) and metal oxidation states. Controlled comparative studies under standardized conditions are needed to clarify structure-activity relationships .

Q. Can this compound derivatives serve as selective chemosensors?

Yes. Derivatives like 2,6-bis(2-benzimidazolyl)pyridine exhibit selective fluorescence quenching for aniline (detection limit ~107^{-7} M) due to π-π stacking and hydrogen bonding. Similar design principles can be applied to tailor sensors for Hg2+^{2+} or other analytes by modifying the receptor moiety (e.g., adding thiourea groups) .

Q. What biocatalytic methods exist for synthesizing pyridine derivatives, and how do they compare to traditional routes?

A one-pot biocatalytic process using recombinant E. coli converts 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine with >90% yield, avoiding harsh reagents. Traditional chemical synthesis (e.g., using NaBH4_4) achieves similar yields but generates more waste. Life-cycle analysis (LCA) is recommended to evaluate sustainability .

Methodological Recommendations

  • For synthesis : Use Schlenk techniques to prevent oxidation of metal complexes.
  • For catalysis : Optimize solvent polarity (e.g., switch from THF to DMF) to enhance substrate solubility.
  • For sensing : Perform Stern-Volmer analysis to quantify quenching constants and selectivity ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.